molecular formula C19H21N5 B12243949 2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12243949
M. Wt: 319.4 g/mol
InChI Key: RHCAEWRZNRMOHG-UHFFFAOYSA-N
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Description

2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a naphthyridine core, which is a fused bicyclic structure containing nitrogen atoms, and a piperidine ring substituted with a dimethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic synthesis. One common approach starts with the preparation of the naphthyridine core, followed by the introduction of the piperidine ring and the dimethylpyrimidinyl group. Key steps may include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.

    Attachment of the Dimethylpyrimidinyl Group: This can be done through coupling reactions using reagents such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its naphthyridine core and dimethylpyrimidinyl group contribute to its potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C19H21N5

Molecular Weight

319.4 g/mol

IUPAC Name

2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C19H21N5/c1-13-14(2)21-12-22-19(13)24-10-7-15(8-11-24)17-6-5-16-4-3-9-20-18(16)23-17/h3-6,9,12,15H,7-8,10-11H2,1-2H3

InChI Key

RHCAEWRZNRMOHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)C

Origin of Product

United States

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